An In-depth Technical Guide to Diethylene Glycol Dipropionate: Structure, Properties, and Applications
An In-depth Technical Guide to Diethylene Glycol Dipropionate: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of diethylene glycol dipropionate, a diester of diethylene glycol and propionic acid. While a chemical with a history of industrial use, particularly as a plasticizer, its detailed scientific characterization and application in specialized fields such as drug development are not extensively documented in publicly available literature. This guide, therefore, synthesizes the available information and provides expert insights into its chemical nature, potential synthesis, and analytical characterization. It is intended for researchers, scientists, and professionals in drug development who may encounter this molecule or similar structures in their work.
Introduction and Chemical Identity
Diethylene glycol dipropionate, identified by the CAS Number 6942-59-2 , is an organic compound belonging to the ester family. Its chemical structure consists of a diethylene glycol backbone with its two hydroxyl groups esterified by propionic acid. This structure imparts properties that make it suitable for various industrial applications, primarily as a plasticizer.
Synonyms:
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2-(2-propanoyloxyethoxy)ethyl propanoate
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Ethanol, 2,2'-oxybis-, dipropanoate
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oxydiethane-2,1-diyl dipropanoate
Chemical Structure and Physicochemical Properties
The molecular structure of diethylene glycol dipropionate is fundamental to understanding its physical and chemical behavior. The presence of two ester groups and an ether linkage influences its polarity, boiling point, and solvency.
Molecular Formula: C₁₀H₁₈O₅
Molecular Weight: 218.25 g/mol
| Property | Value | Source |
| CAS Number | 6942-59-2 | [1] |
| Molecular Formula | C₁₀H₁₈O₅ | [1] |
| Molecular Weight | 218.25 g/mol | PubChem |
| IUPAC Name | 2-(2-propanoyloxyethoxy)ethyl propanoate | BOC Sciences |
| Density | 1.054 g/cm³ | [1] |
| Boiling Point | 280.3 °C at 760 mmHg | [1] |
| Flash Point | 117.8 °C | [1] |
| Refractive Index | 1.432 | [1] |
| Vapor Pressure | 0.00382 mmHg at 25°C | [1] |
Synthesis of Diethylene Glycol Dipropionate: A Proposed Methodology
The synthesis of diethylene glycol dipropionate is typically achieved through the Fischer esterification of diethylene glycol with propionic acid. This reaction is acid-catalyzed and involves the removal of water to drive the equilibrium towards the formation of the diester. Alternatively, the use of a more reactive propionic acid derivative, such as propionic anhydride or propionyl chloride, can also be employed, often leading to higher yields and milder reaction conditions.
Given the lack of a detailed, published protocol, the following represents a robust, generalized procedure for the laboratory-scale synthesis of diethylene glycol dipropionate. This protocol is based on established principles of esterification.
Experimental Protocol: Fischer Esterification of Diethylene Glycol with Propionic Acid
Materials:
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Diethylene glycol (HO(CH₂)₂O(CH₂)₂OH)
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Propionic acid (CH₃CH₂COOH)
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Sulfuric acid (H₂SO₄), concentrated (catalyst)
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Toluene (for azeotropic removal of water)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvents for extraction and purification (e.g., diethyl ether or ethyl acetate)
Equipment:
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle with a magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Apparatus for distillation or column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine diethylene glycol (1.0 equivalent), propionic acid (2.2-2.5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to diethylene glycol). Add toluene to the flask to facilitate the azeotropic removal of water.
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Esterification: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected or until the reaction completion is confirmed by a suitable analytical technique (e.g., TLC or GC-MS).
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Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted propionic acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude diethylene glycol dipropionate can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Causality Behind Experimental Choices:
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An excess of propionic acid is used to drive the equilibrium towards the formation of the diester.
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The Dean-Stark apparatus is crucial for the continuous removal of water, which is a byproduct of the reaction. Its removal is essential to achieve a high conversion to the ester.
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The use of a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen of propionic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of diethylene glycol.
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The aqueous work-up steps are necessary to remove the catalyst, unreacted starting materials, and water-soluble byproducts.
Applications and Relevance to Drug Development
The primary documented application of diethylene glycol dipropionate is as a plasticizer.[2][3] Plasticizers are additives that increase the plasticity or fluidity of a material.[4] In the context of polymers, they reduce the intermolecular forces between polymer chains, thereby lowering the glass transition temperature and making the material more flexible.
While diethylene glycol dipropionate itself is not widely cited in pharmaceutical literature, the use of plasticizers is a critical aspect of drug formulation, particularly in:
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Film Coatings: Plasticizers are incorporated into the polymeric films used to coat tablets and capsules to improve their flexibility and prevent cracking.[4]
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Transdermal Patches: They can be used to modify the physical properties of the polymer matrix in transdermal drug delivery systems, which can influence drug release rates.
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Medical Devices: Plasticizers are extensively used in PVC-based medical devices such as intravenous bags and tubing.
The relevance of diethylene glycol dipropionate to drug development professionals lies in the potential for its use as a non-phthalate plasticizer in such applications. However, its compatibility with active pharmaceutical ingredients (APIs), potential for leaching, and toxicological profile would need to be thoroughly investigated.
It is noteworthy that a related compound, diethylene glycol monoethyl ether (DEGEE), is used as a penetration enhancer in topical pharmaceutical formulations.[1] This suggests that esters of diethylene glycol could be explored for their potential to modulate drug delivery, although specific data for the dipropionate is lacking.
Caption: Workflow for evaluating diethylene glycol dipropionate for pharmaceutical applications.
Analytical Characterization
For any chemical compound to be used in a research or pharmaceutical setting, its identity and purity must be unequivocally established. The following analytical techniques would be essential for the characterization of diethylene glycol dipropionate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl groups of the propionate moieties (a triplet and a quartet) and the methylene groups of the diethylene glycol backbone (likely complex multiplets).
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¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the ester groups, the carbons of the diethylene glycol backbone, and the carbons of the ethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of diethylene glycol dipropionate would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically in the region of 1735-1750 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the complete esterification of the diethylene glycol starting material.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Electron ionization (EI) or chemical ionization (CI) techniques could be employed. The fragmentation pattern would likely show characteristic losses of the propionate groups and fragments corresponding to the diethylene glycol backbone.
Caption: Analytical workflow for the characterization of synthesized diethylene glycol dipropionate.
Safety and Toxicology
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Diethylene Glycol: Diethylene glycol is known to be toxic, particularly to the kidneys and nervous system, if ingested.[3]
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Propionate Esters: Generally, short-chain aliphatic esters have low toxicity.
Handling Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or in a chemical fume hood.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, wash the affected area with copious amounts of water.
A thorough toxicological assessment would be required before considering this compound for any application involving human contact, including pharmaceutical formulations.
Conclusion and Future Perspectives
Diethylene glycol dipropionate is a known chemical entity with established industrial use as a plasticizer. However, there is a notable scarcity of detailed scientific data regarding its synthesis, spectral properties, and potential applications in specialized fields like drug development. This guide has provided a framework for understanding its fundamental chemistry and has proposed methodologies for its synthesis and characterization.
For researchers and drug development professionals, diethylene glycol dipropionate may represent an interesting, non-phthalate alternative to conventional plasticizers. However, significant further research is required to establish a comprehensive profile of its properties, including its interaction with APIs, its biocompatibility, and its toxicological profile, before it can be considered for pharmaceutical applications. The information presented here serves as a foundational resource to guide such future investigations.
References
-
Scribd. Diethylene Glycol Properties English 2. Available at: [Link]
-
CD Formulation. Plasticizer Excipients. Available at: [Link]
-
Gattefossé. Pharmaceutical applications of Diethylene Glycol Monoethyl Ether. Available at: [Link]
Sources
- 1. Diethylene Glycol Dibenzoate | 120-55-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. CN101987819A - Method for preparing diethylene glycol dibenzoate plasticizer - Google Patents [patents.google.com]
- 3. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
- 4. Plasticizer Excipients - CD Formulation [formulationbio.com]
